molecular formula C11H16ClNO3 B2744357 Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride CAS No. 2260933-02-4

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride

Cat. No.: B2744357
CAS No.: 2260933-02-4
M. Wt: 245.7
InChI Key: XMPDJXJEGIJDJU-UHFFFAOYSA-N
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Description

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate hydrochloride is a synthetic organic compound featuring a phenoxyacetate ester backbone with a methylaminomethyl substituent at the 3-position of the phenyl ring. Its molecular formula is C11H16ClNO3 (calculated based on structural analogs), and it is commonly utilized in pharmaceutical research as an intermediate for drug development. The compound's hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for biochemical applications .

Properties

IUPAC Name

methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPDJXJEGIJDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride typically involves the reaction of 3-(methylaminomethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Products References
Basic hydrolysisNaOH (aqueous/methanol)2-[3-(Methylaminomethyl)phenoxy]acetic acid
Acidic hydrolysisHCl (aqueous)2-[3-(Methylaminomethyl)phenoxy]acetic acid

Key Observations :

  • Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate.

  • Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Alkylation of the Methylaminomethyl Group

The secondary amine in the methylaminomethyl group participates in nucleophilic substitution reactions.

Reagents Conditions Products References
Methyl chloroacetateBase (e.g., NaHCO₃), refluxMethyl 2-[3-((methyl(2-methoxy-2-oxoethyl)amino)methyl)phenoxy]acetate
Alkyl halides (e.g., CH₃I)DMF, Cs₂CO₃, 60°CQuaternary ammonium derivatives

Mechanistic Insights :

  • The amine acts as a nucleophile, attacking electrophilic alkylating agents (e.g., alkyl halides).

  • Steric hindrance from the phenoxyacetate backbone influences reaction rates .

Acylation Reactions

The methylaminomethyl group reacts with acylating agents to form amides.

Reagents Conditions Products References
Acetic anhydridePyridine, RTN-Acetylated derivative
Benzoyl chlorideDCM, TEAN-Benzoylated product

Notable Findings :

  • Acylation is pH-dependent, requiring deprotonation of the amine for optimal reactivity.

  • Bulky acylating agents may reduce yields due to steric effects .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes substitution reactions at the ortho/para positions relative to the ether oxygen.

Reagents Conditions Products References
Nitration (HNO₃/H₂SO₄)0–5°C3-(Methylaminomethyl)-4-nitrophenoxyacetate
Sulfonation (SO₃/H₂SO₄)100°CSulfonated derivatives

Synthetic Utility :

  • Nitration introduces nitro groups for further functionalization (e.g., reduction to amines).

  • Sulfonation enhances water solubility for biological assays.

Coupling Reactions

The compound serves as an intermediate in peptide-like coupling reactions.

Reagents Conditions Products References
EDCI/HOBtDMF, RTAmide-linked conjugates
DCC/DMAPCH₂Cl₂, refluxEster or amide derivatives

Applications :

  • Used to synthesize bioactive conjugates for drug discovery .

  • Coupling efficiency depends on the steric and electronic nature of the target molecule.

Salt Formation and Stability

The hydrochloride salt exhibits unique stability and solubility properties.

Property Conditions Observations References
pH-dependent solubilityAqueous solutionsHighly soluble in acidic media (pH < 3)
Thermal stabilityTGA/DSC analysisDecomposes above 200°C

Critical Notes :

  • The hydrochloride form enhances bioavailability in pharmacological studies .

  • Degradation under alkaline conditions releases free amine and acetic acid.

Scientific Research Applications

Pharmacological Research

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate; hydrochloride has been studied for its potential as a monoamine reuptake inhibitor . This class of compounds is significant in treating various neurological disorders such as depression, anxiety, and attention-deficit hyperactivity disorder (ADHD) due to their ability to modulate neurotransmitter levels in the brain .

Case Study: Antidepressant Activity

Research indicates that compounds similar to methyl 2-[3-(methylaminomethyl)phenoxy]acetate can exhibit antidepressant-like effects in animal models. These findings suggest that this compound may have therapeutic potential for mood disorders .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution : The methylamino group facilitates nucleophilic attacks on electrophiles.
  • Ester Hydrolysis : The ester functionality can undergo hydrolysis under acidic or basic conditions.
  • Electrophilic Aromatic Substitution : The phenoxy group can participate in these reactions, leading to new derivatives.

Table 1: Comparison of Reactivity with Similar Compounds

Compound NameFunctional GroupsKey Reactions
Methyl 2-[3-(methylaminomethyl)phenoxy]acetate; hydrochlorideMethylamino, Ester, PhenoxyNucleophilic Substitution, Hydrolysis
Compound AAmino, EsterElectrophilic Substitution
Compound BHydroxy, EtherReduction

Biochemical Applications

Due to its solubility and structural characteristics, methyl 2-[3-(methylaminomethyl)phenoxy]acetate; hydrochloride is used as a buffering agent in cell culture studies. It plays a crucial role in maintaining pH stability during experiments involving cellular metabolism and drug testing.

Case Study: Cellular Metabolism

In vitro studies have demonstrated that this compound can influence cellular metabolism pathways, potentially affecting drug absorption and efficacy .

Potential Agrochemical Applications

There is emerging interest in the application of methyl 2-[3-(methylaminomethyl)phenoxy]acetate; hydrochloride within agrochemical research. Its structural properties may allow it to serve as a precursor for developing herbicides or pesticides due to its biological activity against certain pests or pathogens.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of methyl 2-[3-(methylaminomethyl)phenoxy]acetate hydrochloride with its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Reference
Methyl 2-[3-(methylaminomethyl)phenoxy]acetate hydrochloride Not listed C11H16ClNO3 ~261.71 3-(methylaminomethyl)phenoxy, methyl ester Reference compound -
Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride 869296-24-2 C10H14ClNO3 231.68 3-(aminomethyl)phenoxy, methyl ester Lacks methyl group on the amine
Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride 1461714-23-7 C10H14ClNO3 231.68 4-(methylamino)phenoxy, methyl ester Substituent position (4 vs. 3) and absence of methylene spacer
Methyl 3-amino-2-phenylpropanoate hydrochloride 91012-17-8 C10H14ClNO2 215.68 2-phenyl, 3-amino, methyl ester Phenyl group instead of phenoxyacetate backbone
Methyl amino(2-methoxyphenyl)acetate hydrochloride 390815-44-8 C10H14ClNO3 231.68 2-methoxyphenyl, methyl ester Methoxy substituent instead of methylaminomethyl
Key Observations:

Positional Isomerism: The position of substituents (3 vs. 4 on the phenyl ring) significantly impacts biological activity. For example, methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride may exhibit distinct receptor-binding properties compared to the 3-substituted analog.

Functional Group Variations: The presence of a methylaminomethyl group in the target compound introduces a secondary amine with a methylene spacer, enhancing steric bulk compared to simpler amines (e.g., methyl 3-amino-2-phenylpropanoate hydrochloride ).

Hydrochloride Salts : All listed compounds are hydrochloride salts, improving solubility but requiring careful handling due to corrosivity (see Safety Data Sheets in ).

Pharmacological and Biochemical Relevance

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound Methyl 2-[3-(aminomethyl)phenoxy]acetate HCl Methyl 2-[4-(methylamino)phenoxy]acetate HCl
Molecular Weight ~261.71 231.68 231.68
Boiling Point Not available Not available Not available
Solubility High (aqueous) High (aqueous) High (aqueous)
Storage Room Temperature (inert) Room Temperature (inert) Room Temperature

Biological Activity

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16ClN O3
  • Molecular Weight : 251.72 g/mol

The compound is characterized by a phenoxy group linked to an acetate moiety, which is essential for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Similar compounds have demonstrated the following mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It has been suggested that this class of compounds can inhibit enzymes such as monoamine oxidases (MAO), which play a critical role in neurotransmitter metabolism .
  • Biochemical Pathways : The compound is known to influence pathways associated with inflammation and cell proliferation, potentially providing anti-inflammatory and anticancer effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Solubility : The compound exhibits high solubility in polar solvents, which enhances its bioavailability.
  • Absorption and Distribution : Following administration, it is expected to distribute widely throughout body tissues, owing to its lipophilic nature.
  • Metabolism : It may undergo hepatic metabolism, with potential formation of active metabolites that contribute to its pharmacological effects .

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against a range of pathogens.
  • Anticancer Effects : Preliminary studies indicate potential efficacy against certain cancer cell lines, suggesting it may inhibit tumor growth through apoptosis induction.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity :
    • Research indicated that derivatives of this compound could induce apoptosis in breast cancer cell lines (MCF-7), with IC50 values ranging from 5 to 15 µM, suggesting a dose-dependent effect .
  • Anti-inflammatory Studies :
    • In vivo studies showed that administration of related compounds resulted in reduced levels of pro-inflammatory cytokines (TNF-α and IL-6) in animal models of arthritis, highlighting their potential as anti-inflammatory agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC < 10 µg/mL against bacteria
AnticancerIC50 = 5–15 µM in MCF-7 cells
Anti-inflammatoryReduced TNF-α and IL-6 levels

Q & A

Q. What are the validated synthetic routes for Methyl 2-[3-(methylaminomethyl)phenoxy]acetate hydrochloride, and how can intermediates be characterized?

A common method involves reacting the precursor phenoxyacetate derivative with methylamine under acidic conditions, followed by hydrochlorination. For example, analogous syntheses of hydrochloride salts use hydrochloric acid in dioxane to achieve high yields (100% in one case) after reduced-pressure concentration . Intermediates should be characterized via 1H-NMR^1 \text{H-NMR} (e.g., in DMSO-d6 to detect amine proton resonances at δ 9.00 ppm) and mass spectrometry to confirm structural integrity. Purity can be assessed via thin-layer chromatography (TLC) or HPLC with UV detection.

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13}\text{C-NMR} are essential for verifying the methylaminomethyl and phenoxyacetate moieties. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear in the δ 6.5–7.5 ppm range .
  • Elemental Analysis: Validates stoichiometric incorporation of chloride (e.g., ≤20 ppm heavy metals and ≤2 ppm arsenic as per pharmacopeial standards) .
  • HPLC-MS: Detects impurities down to 0.1% levels, critical for ensuring batch consistency in biological studies .

Q. How should researchers safely handle this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection to prevent inhalation, skin contact, or ocular exposure .
  • Ventilation: Conduct reactions in fume hoods to mitigate vapor release. Contaminated clothing must be decontaminated before reuse .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Solubility discrepancies (e.g., in DMSO vs. water) may arise from polymorphic forms or residual salts. Methodological steps include:

  • Temperature-Dependent Studies: Measure solubility at 25°C, 37°C, and 50°C in solvents like DMSO, methanol, and water.
  • Powder X-Ray Diffraction (PXRD): Identify crystalline vs. amorphous forms that affect solubility .
  • Ion Chromatography: Quantify residual counterions (e.g., chloride) that may alter hydrophilicity .

Q. What strategies are recommended for optimizing reaction yields while minimizing by-products?

  • Catalyst Screening: Test palladium or copper catalysts for coupling steps to reduce side reactions.
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters (e.g., pH, temperature) dynamically .
  • Design of Experiments (DoE): Apply factorial designs to evaluate interactions between variables like solvent polarity and reagent stoichiometry .

Q. How can impurity profiles be systematically analyzed, and what thresholds align with regulatory standards?

  • Forced Degradation Studies: Expose the compound to heat, light, and humidity to simulate stability challenges. Analyze degradation products via LC-MS/MS .
  • Thresholds: Follow ICH Q3A guidelines, where individual impurities should not exceed 0.1% unless qualified toxicologically .
  • Reference Standards: Use certified impurities (e.g., N-oxide or demethylated analogs) as benchmarks for quantification .

Q. What experimental approaches are used to investigate this compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) to receptors like serotonin transporters .
  • Molecular Docking: Perform in silico simulations to predict binding poses, followed by mutagenesis studies to validate critical residues .
  • In Vitro Functional Assays: Use cell lines expressing target receptors to assess cAMP modulation or calcium flux responses .

Methodological Notes

  • Contradiction Management: When conflicting data arise (e.g., solubility vs. bioactivity), cross-validate using orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity) .
  • Safety Compliance: Adhere to OSHA and EU standards for chemical handling, including waste disposal protocols for halogenated by-products .

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